Cas no 2172470-02-7 (4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)

4-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a butanoic acid side chain. This compound is primarily used in peptide synthesis, where its structural complexity enables the incorporation of constrained azetidine motifs, enhancing conformational control in target peptides. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The presence of a carboxylic acid functionality allows for further derivatization or conjugation. Its design is particularly advantageous for constructing peptidomimetics or bioactive peptides requiring rigidified backbones, making it valuable in medicinal chemistry and drug discovery research.
4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid structure
2172470-02-7 structure
Product name:4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid
CAS No:2172470-02-7
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:6286610
PubChem ID:165569907

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid
    • 4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
    • EN300-1580951
    • 2172470-02-7
    • インチ: 1S/C26H30N2O5/c1-17(25(31)28-14-18(15-28)7-6-12-24(29)30)13-27-26(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,17-18,23H,6-7,12-16H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: MXCABSMBOXKVBQ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CCCC(=O)O)C1

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 685
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 95.9Ų

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1580951-0.05g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580951-10.0g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
10g
$14487.0 2023-06-04
Enamine
EN300-1580951-5000mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
5000mg
$9769.0 2023-09-24
Enamine
EN300-1580951-50mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
50mg
$2829.0 2023-09-24
Enamine
EN300-1580951-250mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
250mg
$3099.0 2023-09-24
Enamine
EN300-1580951-500mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
500mg
$3233.0 2023-09-24
Enamine
EN300-1580951-1.0g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
1g
$3368.0 2023-06-04
Enamine
EN300-1580951-2.5g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580951-5.0g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
5g
$9769.0 2023-06-04
Enamine
EN300-1580951-0.1g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]azetidin-3-yl}butanoic acid
2172470-02-7
0.1g
$2963.0 2023-06-04

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid 関連文献

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acidに関する追加情報

Introduction to 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid (CAS No. 2172470-02-7)

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid, also known by its CAS number 2172470-02-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azetidine ring, and a butanoic acid moiety. These structural elements contribute to its potential utility in various biological and therapeutic applications.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for the synthesis of complex peptides and peptidomimetics. The presence of this group in 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid suggests that it may be used as an intermediate in the synthesis of larger, more complex molecules with specific biological activities.

The azetidine ring is a four-membered heterocyclic compound that has gained increasing interest in drug discovery due to its ability to mimic the conformational properties of larger cyclic structures. This ring system can provide enhanced stability and improved pharmacokinetic properties, making it a valuable scaffold for the design of novel therapeutic agents. In the context of 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid, the azetidine ring may play a crucial role in modulating the compound's interactions with biological targets.

The butanoic acid moiety at the terminal end of the molecule adds a carboxylic acid functional group, which can participate in various chemical reactions and interactions. This functional group is often exploited in drug design to improve solubility, stability, and bioavailability. The presence of the butanoic acid group in 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid suggests that it may have potential applications as a prodrug or as a precursor for further chemical modifications.

Recent research has highlighted the potential of compounds with similar structural features to 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid. For instance, studies have shown that azetidine-containing compounds can exhibit potent inhibitory activity against various enzymes and receptors, making them promising candidates for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases. The combination of the Fmoc protecting group and the azetidine ring in this compound may enhance its selectivity and potency, thereby improving its therapeutic index.

In addition to its potential therapeutic applications, 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid has also been studied for its use in chemical biology research. The ability to selectively modify and functionalize this compound allows researchers to probe specific biological pathways and interactions with high precision. This makes it a valuable tool for understanding the molecular mechanisms underlying various physiological processes and diseases.

The synthesis of 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its broader application in both academic and industrial settings.

In conclusion, 4-{1-3-({(9H-fluoren-9-y l)methoxycarbonyl}amino)-2-methylpropanoylazetidin -3 - y l }b utan o i c ac i d strong > (CAS No. 2172470 - 0 2 - 7) represents a promising molecule with diverse applications in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique structural features make it an attractive candidate for further investigation and development into novel therapeutic agents or research tools. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.

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